molecular formula C2H2N2OS B1281466 1,3,4-Thiadiazol-2-ol CAS No. 84352-66-9

1,3,4-Thiadiazol-2-ol

Cat. No. B1281466
CAS RN: 84352-66-9
M. Wt: 102.12 g/mol
InChI Key: OVZHELCFKSFINS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-ol derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological and pharmacological activities. These compounds are known for their potential as anticonvulsant, antifungal, antibacterial, and anticancer agents, among other therapeutic uses . The presence of the thiadiazole ring is a common structural feature that is believed to contribute to the wide range of biological activities exhibited by these compounds.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-ol derivatives can be achieved through various methods. A common approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation mediated by iodine . This method is compatible with a range of aldehydes, allowing for the generation of a variety of diazole derivatives. Another synthesis route includes the condensation of bioactive substructures, as demonstrated in the creation of triazolo[3,4-b][1,3,4]thiadiazoles, which were synthesized from the reaction of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids . Additionally, ultrasound and microwave-assisted synthesis methods have been employed to improve reaction rates and yields for the formation of 1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-ol derivatives has been extensively studied using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing an orthorhombic space group with specific unit cell parameters . The geometry, electronic properties, and potential applications as nonlinear optical (NLO) materials of these compounds have also been explored using density functional theory (DFT) calculations .

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-ol derivatives participate in a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines under oxidant- and sulfur-free conditions has been reported . These reactions are crucial for the development of structurally diverse compounds with potential medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazol-2-ol derivatives are influenced by their molecular structure and the nature of substituents. For instance, the introduction of peripheral n-alkoxy chains in 2,5-diaryl-1,3,4-thiadiazole derivatives has been shown to result in tunable liquid-crystal properties, with some derivatives exhibiting smectic mesophases and others forming hexagonal columnar mesophases at room temperature . The electrical conductivity of these mesophases has also been studied, providing insights into their potential applications in electronic devices .

Scientific Research Applications

Antifungal Application

  • Scientific Field : Green and Sustainable Chemistry .
  • Summary of the Application : 1,3,4-Thiadiazol-2-ol derivatives of glucosides have been synthesized and used as antifungal agents .
  • Methods of Application : The compounds were synthesized by starting with d-glucose and 5-amino-1,3,4-thiadiazol-2-thiol .
  • Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Antibacterial Application

  • Scientific Field : Bioengineering .
  • Summary of the Application : New 1,3,4-thiadiazole derivatives have been synthesized and studied for their antibacterial activity .
  • Methods of Application : The compounds were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results : The compounds were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Future Directions

The future directions of 1,3,4-Thiadiazol-2-ol research are promising. There is ongoing research into the synthesis of new potent antibacterial and antifungal agents . Additionally, there is interest in the development of 1,3,4-Thiadiazol-2-ol derivatives as potential inhibitors of SARS-CoV-2 proteases .

properties

IUPAC Name

3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHELCFKSFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510616
Record name 1,3,4-Thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazol-2-ol

CAS RN

84352-66-9
Record name 1,3,4-Thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazol-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Guglielmi, S Carradori, I D'Agostino… - Expert Opinion on …, 2022 - Taylor & Francis
Introduction Monoamine oxidase (MAO) inhibitors are currently used as antidepressants (selective MAO-A inhibitors) or as co-adjuvants for neurodegenerative diseases (selective MAO-…
Number of citations: 10 www.tandfonline.com
SS Mykhaylychenko, NV Pikun, EB Rusanov… - Chemistry of …, 2017 - Springer
[3+2] Cycloaddition reactions of polyfluoroalkanethioamides with nitrile imines, generated in situ by dehydrochlorination of the corresponding hydrazonoyl chlorides, in the presence of …
Number of citations: 9 link.springer.com

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